BenchChemオンラインストアへようこそ!

Palbociclib-propargyl

Targeted Protein Degradation PROTAC CDK6

Palbociclib-propargyl is a semi-synthetic CDK4/6 inhibitor derivative engineered specifically for PROTAC development and bioorthogonal probe construction. Unlike unmodified palbociclib—which lacks click reactivity and cannot support targeted protein degradation—this compound features a terminal propargyl alkyne that enables CuAAC conjugation to azide-bearing E3 ligase ligands, fluorophores, or biotin tags. It is the essential warhead precursor for CP-10, a cereblon-recruiting CDK6 degrader achieving 89% degradation at 100 nM with a DC50 of 2.1 nM and >70-fold selectivity over CDK4. Substitution with generic palbociclib eliminates the degradation mechanism entirely. Ideal for PROTAC assembly, activity-based protein profiling, and resistance-overcoming degrader development in multiple myeloma, ALL, and mantle cell lymphoma research.

Molecular Formula C27H31N7O2
Molecular Weight 485.6 g/mol
Cat. No. B2694524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalbociclib-propargyl
Molecular FormulaC27H31N7O2
Molecular Weight485.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CC#C)C5CCCC5)C(=O)C
InChIInChI=1S/C27H31N7O2/c1-4-11-32-12-14-33(15-13-32)21-9-10-23(28-16-21)30-27-29-17-22-18(2)24(19(3)35)26(36)34(25(22)31-27)20-7-5-6-8-20/h1,9-10,16-17,20H,5-8,11-15H2,2-3H3,(H,28,29,30,31)
InChIKeySLFZXPQZLOODKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Palbociclib-propargyl: The Clickable CDK4/6 Inhibitor Ligand for PROTAC Synthesis and Chemical Proteomics


Palbociclib-propargyl (CAS 2366269-23-8, C27H31N7O2, MW 485.58) is a semi-synthetic derivative of the FDA-approved CDK4/6 inhibitor palbociclib, featuring a propargyl group substitution at the piperazine nitrogen to introduce a terminal alkyne moiety [1]. This structural modification preserves the core pyrido[2,3-d]pyrimidin-7-one pharmacophore responsible for CDK4/6 binding while conferring bioorthogonal click chemistry reactivity via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The compound is primarily employed as a CDK6-targeting warhead ligand in PROTAC (PROteolysis TArgeting Chimera) development, most notably as the precursor to CP-10, a cereblon-recruiting CDK6 degrader with a reported DC50 of 2.1 nM [2].

Palbociclib-propargyl: Why Generic Palbociclib Cannot Substitute in PROTAC and Click Chemistry Workflows


Palbociclib-propargyl is not a generic CDK4/6 inhibitor; it is a functionalized chemical probe specifically engineered for bioconjugation and targeted protein degradation. Unmodified palbociclib (IC50 = 11 nM for CDK4, 16 nM for CDK6) lacks the terminal alkyne necessary for CuAAC click chemistry, rendering it inert in bioorthogonal labeling and PROTAC assembly . Furthermore, while palbociclib exerts its therapeutic effect through reversible kinase inhibition, its propargyl derivative enables a fundamentally different mode of target engagement: once conjugated to an E3 ligase ligand, the resulting PROTAC (e.g., CP-10) induces proteasomal degradation of CDK6 (DC50 = 2.1 nM) rather than mere catalytic inhibition [1]. Crucially, the kinase inhibitory activity of the assembled PROTAC is 10–25 fold weaker than palbociclib itself, yet the degradation potency remains sub-nanomolar, demonstrating that simple IC50 comparisons are non-predictive [1]. Substitution with generic palbociclib would therefore prevent click conjugation and eliminate the degradation mechanism essential to PROTAC studies.

Palbociclib-propargyl: Quantitative Head-to-Head Evidence Versus Palbociclib and In-Class CDK4/6 Inhibitors


Mechanistic Divergence: PROTAC CP-10 (Palbociclib-propargyl Derivative) Degrades CDK6 with DC50 = 2.1 nM While Exhibiting 10–25-Fold Weaker Kinase Inhibition Than Palbociclib

Palbociclib-propargyl serves as the CDK6-targeting warhead for PROTAC CP-10. Direct comparative data from in vitro kinase assays demonstrate that while palbociclib (PD) exhibits potent CDK4/6 inhibition, CP-10 shows 10–25 fold weaker kinase inhibitory activity, confirming that the PROTAC mechanism of action is distinct from simple inhibition [1]. Despite this reduced inhibitory potency, CP-10 achieves potent CDK6 degradation with a DC50 of 2.1 nM, reflecting the catalytic, event-driven nature of PROTAC-mediated proteolysis [1].

Targeted Protein Degradation PROTAC CDK6 Chemical Biology

Kinase Selectivity Profiling: Palbociclib IC50 Values for CDK4 (11 nM) and CDK6 (16 nM) Versus In-Class Comparators Ribociclib and Abemaciclib

Palbociclib-propargyl retains the core pharmacophore of palbociclib, which displays a characteristic selectivity profile among FDA-approved CDK4/6 inhibitors. Biochemical IC50 values are as follows: palbociclib inhibits CDK4 with IC50 = 11 nM and CDK6 with IC50 = 16 nM (CDK4/6 ratio = 0.69) . In comparison, ribociclib exhibits IC50 = 10 nM (CDK4) and 39 nM (CDK6) (ratio = 0.26) , while abemaciclib shows IC50 = 2 nM (CDK4) and 10 nM (CDK6) (ratio = 0.20) [1]. Palbociclib also displays >1,000-fold selectivity over CDK1 and no activity (IC50 > 10 μM) against a panel of 36 additional protein kinases .

CDK4/6 Inhibitors Kinase Selectivity Biochemical Pharmacology

Cellular Proliferation: Palbociclib Demonstrates Superior Potency in CDK6-Dependent Hematopoietic Cancer Cell Lines Versus Ribociclib and Abemaciclib

In CDK6-dependent cell lines (REH, SEM, Pfeiffer, MOLM-13), palbociclib exhibits markedly lower cellular IC50 values than ribociclib, while abemaciclib shows comparable potency to palbociclib in these CDK6-driven contexts [1]. The average differential for CDK4 versus CDK6 dependent lines (calculated as mean IC50 ratio) is 1.3-fold for palbociclib, compared to 8.0-fold for ribociclib and 5.5-fold for abemaciclib, indicating that palbociclib maintains the most balanced cellular activity across CDK4- and CDK6-dependent models [1]. Notably, in REH cells (CDK6-dependent ALL), palbociclib IC50 = 60 ± 17 nM versus ribociclib IC50 = 1030 ± 246 nM (17-fold difference) [1].

Hematopoietic Malignancies Cell Proliferation Assay CDK6 Dependency

Degradation Selectivity: CP-10 Preferentially Degrades CDK6 (DC50 = 2.1 nM) Over CDK4 (DC50 = 150–180 nM) with >70-Fold Selectivity in U251 Glioblastoma Cells

The PROTAC CP-10, assembled using palbociclib-propargyl as the CDK6-targeting ligand, demonstrates pronounced degradation selectivity for CDK6 over CDK4. In U251 human glioblastoma cells, CP-10 degrades CDK6 with DC50 = 2.1 nM and CDK4 with DC50 = 150–180 nM, corresponding to >70-fold selectivity for CDK6 degradation [1]. Quantitative proteomic analysis confirmed CDK6 as the only significantly degraded target after 4-hour incubation [1]. CDKs 1, 2, 5, and 9 were not degraded at 500 nM concentration [1].

PROTAC Selectivity CDK6 Degradation Targeted Protein Degradation

Degradation Kinetics: CP-10 Achieves 72% CDK6 Degradation at 10 nM and 89% at 100 nM in U251 Cells Within 6 Hours

Time-course and concentration-response studies reveal the degradation kinetics of CP-10. In U251 glioblastoma cells, degradation commences at 2 hours with complete degradation observed after 6 hours of treatment [1]. Concentration-dependent analysis shows 72% CDK6 degradation at 10 nM and 89% degradation at 100 nM [1]. Degradation is completely rescued by the proteasome inhibitor carfilzomib or the neddylation inhibitor MLN4924, confirming ubiquitin-proteasome dependence [1].

PROTAC Kinetics CDK6 Degradation Time-Course Analysis

Resistance Overcoming: CP-10 Inhibits Proliferation of Palbociclib-Resistant Cell Lines and Degrades Mutant CDK6 Forms

A key differentiation of palbociclib-propargyl-derived PROTACs is their activity in palbociclib-resistant contexts. CP-10 degrades mutant forms of CDK6 (e.g., CDK6 D163G) as efficiently as wild-type kinase protein [1]. It inhibits the proliferation of palbociclib-resistant cell lines more potently than palbociclib itself, indicative of a CDK6-driven effect independent of kinase inhibition [2]. This property is attributed to the PROTAC mechanism that removes the entire CDK6 protein rather than merely blocking its catalytic activity.

Drug Resistance CDK6 Mutations PROTAC Hematopoietic Cancers

Palbociclib-propargyl: Optimal Experimental and Industrial Use Cases Based on Quantitative Evidence


Synthesis of CDK6-Selective PROTAC Degraders for Hematopoietic Malignancy Research

Palbociclib-propargyl is the warhead of choice for constructing CDK6-targeting PROTACs intended for multiple myeloma, acute lymphoblastic leukemia (ALL), and mantle cell lymphoma studies. The palbociclib scaffold demonstrates IC50 = 60 nM in REH (CDK6-dependent ALL) cells versus 1030 nM for ribociclib, establishing superior cellular potency in CDK6-driven contexts . Conjugation to a CRBN ligand yields CP-10, which degrades CDK6 with DC50 = 2.1 nM and exhibits >70-fold selectivity over CDK4 in U251 cells . CP-10 also degrades mutant CDK6 forms and inhibits palbociclib-resistant cell proliferation [1], making palbociclib-propargyl the preferred building block for resistance-overcoming degrader development.

Chemical Proteomics and Activity-Based Protein Profiling (ABPP) of CDK4/6 Targets

The terminal alkyne of palbociclib-propargyl enables CuAAC click chemistry conjugation to azide-bearing reporter tags (fluorophores, biotin) for target engagement studies . This property distinguishes it from unmodified palbociclib, which lacks bioorthogonal reactivity. Researchers can use palbociclib-propargyl to generate ABPP probes that retain the balanced CDK4/CDK6 binding profile of palbociclib (CDK4/6 ratio = 0.69) , enabling pull-down and visualization of CDK4/6 complexes from cellular lysates without requiring custom antibody development.

Dissecting CDK6 Scaffolding Functions Versus Catalytic Activity in Cell Cycle Regulation

CP-10 assembled from palbociclib-propargyl achieves 89% CDK6 degradation at 100 nM within 6 hours while showing 10–25 fold weaker kinase inhibition than palbociclib . This mechanistic divergence—degradation without potent inhibition—makes palbociclib-propargyl-derived tools uniquely suited for experiments distinguishing CDK6's enzymatic activity from its kinase-independent scaffolding roles. The defined degradation kinetics (onset 2 hr, complete 6 hr) enable time-resolved studies of CDK6 depletion effects on Rb phosphorylation, transcriptional programs, and cell cycle progression [1].

Validation of CDK6 Dependency in Palbociclib-Resistant Cancer Models

Palbociclib-propargyl is essential for generating degradation probes that remain active where catalytic inhibitors fail. CP-10 degrades CDK6 D163G mutant protein as efficiently as wild-type and inhibits proliferation of palbociclib-resistant cell lines more potently than palbociclib . This application scenario is critical for confirming that CDK6 remains a viable therapeutic target despite acquired resistance to ATP-competitive inhibitors, supporting target validation efforts in drug discovery programs focused on relapsed/refractory malignancies.

Quote Request

Request a Quote for Palbociclib-propargyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.